4-Chlorothieno[3,2-d]pyrimidine 4-Chlorothieno[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 16269-66-2
VCID: VC21032494
InChI: InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
SMILES: C1=CSC2=C1N=CN=C2Cl
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62 g/mol

4-Chlorothieno[3,2-d]pyrimidine

CAS No.: 16269-66-2

Cat. No.: VC21032494

Molecular Formula: C6H3ClN2S

Molecular Weight: 170.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorothieno[3,2-d]pyrimidine - 16269-66-2

Specification

CAS No. 16269-66-2
Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
IUPAC Name 4-chlorothieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
Standard InChI Key TWTODSLDHCDLDR-UHFFFAOYSA-N
SMILES C1=CSC2=C1N=CN=C2Cl
Canonical SMILES C1=CSC2=C1N=CN=C2Cl

Introduction

Chemical Properties and Structure

Chemical Identifiers and Physical Characteristics

4-Chlorothieno[3,2-d]pyrimidine is characterized by specific chemical identifiers that distinguish it in chemical databases and literature. The compound possesses a unique structure with distinct physical and chemical properties.

ParameterValue
CAS Number16269-66-2
Molecular FormulaC6H3ClN2S
Molecular Weight (g/mol)170.614
MDL NumberMFCD00122144
InChI KeyTWTODSLDHCDLDR-UHFFFAOYSA-N
PubChem CID2735821
Melting Point (°C)125-126
Physical StateSolid
Purity (commercial)97%

The compound features a planar structure with the thiophene and pyrimidine rings fused in a specific orientation denoted by the [3,2-d] nomenclature, indicating the fusion of the thiophene's 3,2 positions with the d-face of the pyrimidine ring . This configuration distinguishes it from its isomeric counterparts and influences its reactivity patterns and physical properties.

Structural Features and Reactivity Centers

The molecular structure of 4-Chlorothieno[3,2-d]pyrimidine contains several key features that define its chemical behavior:

  • The chlorine atom at position 4 provides an excellent leaving group for nucleophilic substitution reactions

  • The thiophene ring introduces sulfur-based reactivity and potential for coordination chemistry

  • The pyrimidine nitrogen atoms offer hydrogen bond acceptor sites important in biological interactions

  • The fused bicyclic system creates a planar, rigid structure beneficial for certain binding interactions

The SMILES notation for the compound is C1=CSC2=C1N=CN=C2Cl, which encodes its structural arrangement in a machine-readable format . This structure allows for diverse chemical modifications, particularly at the reactive C-4 position where the chlorine atom serves as an excellent leaving group for nucleophilic substitution.

Synthesis and Preparation Methods

Common Synthetic Approaches

While the search results don't detail specific synthetic routes for 4-Chlorothieno[3,2-d]pyrimidine itself, the synthesis of thieno[3,2-d]pyrimidines generally follows established methodologies:

  • Preparation of suitably substituted thiophene precursors

  • Cyclization to form the pyrimidine ring

  • Chlorination at position 4, typically using phosphorus oxychloride (POCl₃) or similar chlorinating agents

The synthesis often begins with thiophene derivatives that contain appropriate functional groups to facilitate ring closure. For related compounds, this may involve cyclization of 3-amino-thiophene-2-carboxamides through heating in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated to yield the desired 4-chloro derivatives.

Industrial Production Considerations

Industrial-scale production focuses on optimizing yield, purity, and cost-effectiveness. The production typically employs:

  • Standard laboratory equipment adaptable to larger scales

  • Readily available and cost-effective reagents

  • Streamlined purification procedures to minimize waste and maximize yield

  • Controlled reaction conditions to ensure consistent product quality

The commercial product is typically supplied with a purity of 97%, as indicated in product specifications .

Applications in Research and Industry

Pharmaceutical Applications

4-Chlorothieno[3,2-d]pyrimidine serves as a key building block in medicinal chemistry due to its versatile reactivity profile. The compound's applications include:

  • Development of kinase inhibitors for cancer treatment

  • Creation of antimicrobial and antiviral agents

  • Synthesis of anti-inflammatory compounds

  • Design of receptor ligands for various biological targets

Comparative Analysis with Related Compounds

Comparison with Positional Isomers

The properties of 4-Chlorothieno[3,2-d]pyrimidine differ significantly from those of its positional isomer, 4-Chlorothieno[2,3-d]pyrimidine, as shown in the following comparison:

Property4-Chlorothieno[3,2-d]pyrimidine4-Chlorothieno[2,3-d]pyrimidine
Melting Point (°C)125-126105
CAS Number16269-66-214080-59-2
Ring Fusion3,2-d orientation2,3-d orientation
Thermal StabilityHigherLower

The [3,2-d] isomer exhibits higher thermal stability compared to the [2,3-d] isomer, which may be attributed to differences in crystal packing and intermolecular interactions resulting from the altered ring fusion orientation.

Notable Derivatives and Their Properties

Several derivatives of 4-Chlorothieno[3,2-d]pyrimidine have been developed for specific applications:

DerivativeCAS NumberKey Structural FeaturePrimary Application
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile875798-54-2Cyano group at position 6Research tool
4-Chlorothieno[3,2-d]pyrimidine-6-carboxamideNot specifiedCarboxamide at position 6Pharmaceutical intermediate
Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylateNot specifiedMethyl ester at position 6Synthetic intermediate
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acidNot specifiedCarboxylic acid at position 6Versatile building block
6-Bromo-4-chlorothieno[3,2-d]pyrimidine225385-03-5Additional bromine at position 6Synthetic intermediate

These derivatives offer varied reactivity profiles and physical properties, expanding the utility of the thieno[3,2-d]pyrimidine scaffold in diverse applications .

Hazard StatementCodeClassificationPrevalence in Notifications
Harmful if swallowedH302Acute toxicity, oral33.3%
Causes skin irritationH315Skin corrosion/irritation100%
Causes serious eye irritationH319Serious eye damage/eye irritation100%
May cause respiratory irritationH335Specific target organ toxicity, single exposure100%

The compound is classified under the following hazard classes:

  • Acute Toxicity, Category 4 (33.3%)

  • Skin Irritation, Category 2 (100%)

  • Eye Irritation, Category 2A (100%)

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (100%)

Proper safety measures include using appropriate personal protective equipment, ensuring adequate ventilation, and avoiding inhalation, ingestion, or contact with skin and eyes.

Current Research Trends and Future Directions

Emerging Applications

Recent research has expanded the potential applications of 4-Chlorothieno[3,2-d]pyrimidine and its derivatives:

  • Development of novel kinase inhibitors with enhanced selectivity profiles

  • Exploration of activity against resistant microbial strains

  • Investigation of neurological applications based on receptor binding properties

  • Creation of advanced materials for electronic and photonic applications

The compound's versatility as a synthetic intermediate continues to drive innovation in medicinal chemistry and materials science.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving 4-Chlorothieno[3,2-d]pyrimidine derivatives have revealed important insights:

  • The chlorine at position 4 serves as a key point for introducing diverse functionalities

  • Substitutions at position 6 can significantly alter biological activity and physicochemical properties

  • The fused ring system provides a rigid scaffold that can be optimized for specific target binding

  • Electronic properties of the thiophene ring can be modulated to fine-tune activity

These findings guide rational design approaches for developing compounds with desired biological activities and physicochemical characteristics.

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